![molecular formula C9H10N4O2 B2695754 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide CAS No. 1880332-38-6](/img/structure/B2695754.png)
3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide
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Overview
Description
3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide is an organic compound with the chemical formula C10H11N5O2 . It belongs to the class of pyrazolo[1,5-a]pyrazinones, which are important derivatives of a corresponding biheteroaromatic system. These compounds have garnered significant interest due to their role as basic substrates for various synthetic transformations aimed at creating biologically active molecules .
Synthesis Analysis
The synthesis of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide involves several steps. One notable method includes the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones, followed by carbonylation catalyzed with palladium (Pd) under pressure in methanol (MeOH) solution. This yields methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which can be further transformed into the corresponding carboxylic acids via alkaline hydrolysis .
Molecular Structure Analysis
The molecular structure of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide consists of a pyrazolo[1,5-a]pyrazinone scaffold with synthetically potent methoxycarbonyl and carboxyl groups at position 7. Incorporating these functional groups into the pharmacophore enhances its potential significance in combinatorial and medicinal chemistry .
Chemical Reactions Analysis
The compound serves as a versatile substrate for various synthetic transformations. Researchers have explored its reactivity in creating biologically active compounds, including vasopressin and fibrinogen receptor antagonists, glutamate receptor modulators, inhibitors of mycobacterium tuberculosis, and inhibitors of HIV-1 integrase and polyADP-ribose polymerase. Further investigations into its reactivity and novel transformations are warranted .
properties
IUPAC Name |
3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-8(14)2-4-12-5-6-13-7(9(12)15)1-3-11-13/h1,3,5-6H,2,4H2,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYLKTLGTROEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide |
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